1-(2-Ethoxy-5-propylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-5-propylphenyl)ethanamine is an organic compound belonging to the class of ethanamines It is characterized by the presence of an ethoxy group and a propyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon or Raney nickel .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxy-5-propylphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-5-propylphenyl)ethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-5-propylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Ethoxy-5-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a propyl group.
1-(2,5-Dimethylphenyl)ethanamine: Contains two methyl groups on the phenyl ring.
1-(4-Ethylphenyl)ethanamine: Features an ethyl group on the phenyl ring.
Uniqueness
1-(2-Ethoxy-5-propylphenyl)ethanamine is unique due to the presence of both an ethoxy and a propyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
634150-54-2 |
---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-(2-ethoxy-5-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |
InChI-Schlüssel |
YVAQPHJLVNPPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)OCC)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.